5-bromo-N-propylthiophene-2-carboxamide

Lipophilicity LogP Medicinal Chemistry

5-Bromo-N-propylthiophene-2-carboxamide is a crucial halogenated heterocyclic building block for medicinal chemistry and materials science. Its 5-bromo substituent enables efficient palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for modular diversification, while the N-propyl group confers an optimal LogP (~2.7) for CNS drug discovery and fragment-based lead generation. Strictly for R&D use.

Molecular Formula C8H10BrNOS
Molecular Weight 248.14 g/mol
CAS No. 908494-85-9
Cat. No. B1285122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-propylthiophene-2-carboxamide
CAS908494-85-9
Molecular FormulaC8H10BrNOS
Molecular Weight248.14 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC=C(S1)Br
InChIInChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11)
InChIKeyYRLNOXHJFHHLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9): Properties, Specifications and Procurement Baseline


5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) is a halogenated heterocyclic building block belonging to the thiophene-2-carboxamide class, with the molecular formula C₈H₁₀BrNOS and a molecular weight of 248.14 g/mol . The compound features a 5-bromo substituent on the thiophene ring and an N-propyl carboxamide moiety, positioning it as a versatile intermediate for medicinal chemistry and materials science applications. Commercially available from multiple suppliers with purity specifications typically ranging from 95% to ≥98% , this compound is supplied as a solid and is intended exclusively for research and further manufacturing use, not for direct human application .

Why Generic Substitution of 5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) with In-Class Analogs Compromises Experimental Outcomes


Within the thiophene-2-carboxamide scaffold family, seemingly minor structural variations—such as the absence of the 5-bromo substituent, alteration of the N-alkyl chain length, or positional isomerism—produce substantial divergences in physicochemical properties, synthetic utility, and downstream biological or materials performance. The 5-bromo group serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that enable modular diversification [1], while the N-propyl moiety confers a distinct lipophilicity profile (calculated LogP ≈ 2.65–2.73) that cannot be replicated by shorter (methyl, ethyl) or longer (butyl, pentyl) alkyl amide analogs without altering target binding, solubility, or membrane permeability characteristics. Generic substitution without experimental validation introduces uncontrolled variables that compromise reproducibility in structure-activity relationship (SAR) studies and materials optimization workflows.

Quantitative Differentiation Evidence for 5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) Against Structural Analogs


Lipophilicity Comparison: LogP Differentiation of 5-Bromo-N-propylthiophene-2-carboxamide vs. Non-Brominated and Unsubstituted Amide Analogs

5-Bromo-N-propylthiophene-2-carboxamide exhibits a calculated LogP value of 2.65–2.73 , representing a significant increase in lipophilicity compared to the non-brominated analog N-propylthiophene-2-carboxamide (calculated LogP ≈ 1.62; ΔLogP ≈ +1.0) [1] and the unsubstituted primary amide 5-bromothiophene-2-carboxamide (calculated LogP ≈ 0.95; ΔLogP ≈ +1.7) [2]. The bromine atom contributes approximately +0.7 to +1.0 LogP units relative to hydrogen, while the N-propyl group adds approximately +0.6 LogP units relative to the primary amide [3]. This quantified lipophilicity profile positions the compound at the lower end of the optimal range for CNS drug candidates (LogP 2–4) and distinguishes it from both more polar and more lipophilic analogs in the thiophene-2-carboxamide series [4].

Lipophilicity LogP Medicinal Chemistry ADME

Synthetic Versatility Advantage: 5-Bromo Substituent as a Cross-Coupling Handle vs. Non-Halogenated Thiophene-2-carboxamides

The 5-bromo substituent on the thiophene ring provides a site-specific reactive handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated thiophene-2-carboxamides such as N-propylthiophene-2-carboxamide [1]. The C-Br bond at the 5-position of the thiophene ring participates in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions with typical yields ranging from 60% to >90% for electronically similar 5-bromothiophene substrates [2]. In contrast, the non-brominated analog N-propylthiophene-2-carboxamide requires either C-H activation methodologies (which demand specialized directing groups and often exhibit lower regioselectivity) [3] or electrophilic aromatic substitution (which competes with the amide-directing effects) for functionalization [4]. The 5-bromo substituent thus enables modular, late-stage diversification of the thiophene scaffold without compromising the integrity of the N-propyl carboxamide functionality.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Polar Surface Area and Hydrogen Bonding Profile: TPSA Comparison of 5-Bromo-N-propylthiophene-2-carboxamide vs. Structurally Related Carboxamides

5-Bromo-N-propylthiophene-2-carboxamide has a calculated topological polar surface area (TPSA) of 29.1 Ų, with one hydrogen bond donor (amide NH) and two hydrogen bond acceptors (amide C=O and thiophene S) . This TPSA value falls well below the established threshold of 140 Ų for acceptable oral bioavailability and within the optimal range of <60–70 Ų for CNS penetration [1]. Compared to 5-bromothiophene-2-carboxamide (TPSA = 45.2 Ų due to the primary amide NH₂ contributing two H-bond donors) [2], the target compound offers a reduced H-bond donor count (1 vs. 2) and consequently lower polarity, which correlates with improved passive membrane diffusion characteristics [3]. The N-propyl substitution also increases molecular flexibility (three rotatable bonds) relative to the unsubstituted amide (one rotatable bond), which may enhance conformational adaptability for target binding .

Polar Surface Area TPSA Hydrogen Bonding Drug-likeness

Spectral and Purity Documentation Advantage: Vendor-Supplied NMR, HPLC, and MS Confirmation for 5-Bromo-N-propylthiophene-2-carboxamide

Commercial sourcing of 5-bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) is accompanied by comprehensive analytical documentation including ¹H NMR spectra (SpectraBase Compound ID: 5sseZnsFsXa) [1], HPLC purity verification, mass spectrometry data, and Certificates of Analysis (COA) from multiple reputable vendors . This level of documentation ensures lot-to-lot consistency and experimental reproducibility that is not guaranteed when synthesizing the compound in-house without rigorous analytical validation or when sourcing from non-specialized suppliers. The availability of standardized NMR spectral data in the SpectraBase database [1] provides an external reference benchmark for identity confirmation that is absent for many structurally related but less commercially established thiophene-2-carboxamide derivatives. Vendor specifications indicate purity levels of ≥95% to ≥98% , meeting the threshold requirements for both medicinal chemistry SAR campaigns and materials science applications where trace impurities can confound biological assay interpretation or alter electronic properties in device fabrication.

Analytical Chemistry Quality Control Reproducibility NMR Spectroscopy

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Differentiation vs. Rigid Thiophene Carboxamides

5-Bromo-N-propylthiophene-2-carboxamide possesses three rotatable bonds (the N-propyl chain and the amide C-N bond) , conferring a moderate degree of conformational flexibility that is strategically positioned between the high rigidity of 5-bromothiophene-2-carboxamide (one rotatable bond) [1] and the higher flexibility of longer-chain N-alkyl analogs such as N-butyl or N-pentyl derivatives (four and five rotatable bonds, respectively) [2]. In drug design, the number of rotatable bonds correlates inversely with oral bioavailability—compounds with ≤10 rotatable bonds are associated with higher probability of favorable pharmacokinetic profiles [3]. The three rotatable bonds in this compound represent a balanced compromise: sufficient flexibility to adapt to diverse protein binding pockets without incurring the excessive entropic penalty and metabolic vulnerability associated with highly flexible alkyl chains (increased CYP450-mediated oxidation sites) or the binding constraints of rigid scaffolds [4]. This positions the compound as a preferred starting scaffold for SAR exploration where both target engagement and drug-like properties must be simultaneously optimized.

Molecular Flexibility Conformational Analysis Ligand Efficiency Drug Design

Thermal Stability and Handling Characteristics: Predicted Boiling Point Differentiation vs. Volatile Thiophene Derivatives

5-Bromo-N-propylthiophene-2-carboxamide exhibits a predicted boiling point of 344.6 ± 27.0 °C and predicted density of 1.473 ± 0.06 g/cm³ at room temperature . This thermal profile contrasts with lower molecular weight, more volatile thiophene derivatives such as 5-bromothiophene-2-carboxamide (predicted boiling point approximately 280–300 °C) [1] and significantly exceeds that of unsubstituted thiophene (boiling point 84 °C) [2]. The compound exists as a solid at ambient temperature and is classified as non-hazardous under GHS criteria for routine laboratory handling , enabling storage at room temperature without specialized cold-chain logistics . The higher boiling point and solid physical state reduce volatility-related losses during synthetic manipulations and long-term storage, an important consideration for laboratories managing compound libraries or conducting multi-step synthetic sequences where intermediate stability directly impacts overall yield and reproducibility.

Thermal Stability Physical Properties Storage Handling

High-Value Application Scenarios for 5-Bromo-N-propylthiophene-2-carboxamide (CAS 908494-85-9) Supported by Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Balanced Lipophilicity for CNS or Oral Drug Candidates

The calculated LogP of 2.65–2.73 positions 5-bromo-N-propylthiophene-2-carboxamide within the optimal range for CNS drug candidates (LogP 2–4) and oral bioavailability. When used as a core scaffold for library synthesis, this compound provides a starting point that is ~1.0 LogP unit more lipophilic than non-brominated analogs and ~1.7 LogP units more lipophilic than primary amide analogs, enabling researchers to probe structure-activity relationships without immediately entering excessively polar or excessively lipophilic chemical space. The three rotatable bonds confer moderate conformational flexibility for target adaptation while the TPSA of 29.1 Ų supports membrane permeability predictions.

Parallel Synthesis and Diversity-Oriented Library Construction via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent serves as a reliable electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the thiophene scaffold at the 5-position. This synthetic handle distinguishes the compound from non-halogenated thiophene-2-carboxamides, which require less efficient C-H activation or electrophilic substitution methodologies for functionalization. Procurement of this specific brominated building block supports high-throughput parallel synthesis workflows where reproducible, high-yielding coupling chemistry is essential for generating diverse compound libraries within compressed project timelines. [1]

Fragment-Based Drug Discovery (FBDD) with Favorable Ligand Efficiency and Synthetic Tractability

With a molecular weight of 248.14 g/mol, three rotatable bonds, and a single hydrogen bond donor, 5-bromo-N-propylthiophene-2-carboxamide meets fragment-like criteria for FBDD campaigns. The presence of the bromine atom not only enables X-ray crystallographic phasing (anomalous scattering for phase determination) but also provides a clear vector for fragment elaboration via cross-coupling. Compared to 5-bromothiophene-2-carboxamide (MW 206.06, TPSA 45.2 Ų, two H-bond donors), the target compound offers reduced polarity and lower H-bond donor count, which may translate to improved passive permeability for fragments targeting intracellular or CNS proteins.

Materials Science and Organic Electronics Research Requiring Well-Characterized Building Blocks

The availability of standardized analytical documentation—including NMR spectra (SpectraBase Compound ID: 5sseZnsFsXa), HPLC purity data, and Certificates of Analysis—makes this compound suitable for materials science applications where trace impurities can alter electronic properties or device performance. The solid physical state and predicted thermal stability (boiling point >340 °C) support processing conditions relevant to organic electronic device fabrication. The bromine substituent further enables post-polymerization functionalization or integration into conjugated systems via cross-coupling chemistry, positioning this compound as a versatile building block for organic semiconductors and conductive polymers. [2]

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